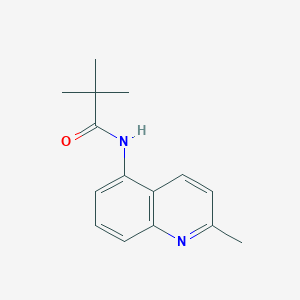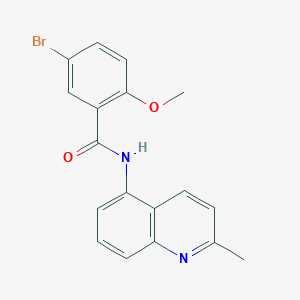![molecular formula C21H21N5OS B278095 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B278095.png)
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is known to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division. This mechanism of action is similar to that of other anticancer drugs such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has a cytotoxic effect on cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide. One of the main areas of research is the development of new anticancer drugs based on this compound. In addition, there is potential for the development of new anti-inflammatory drugs based on this compound. Further studies are also needed to determine the optimal dosage and administration of this compound in vivo.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves several steps. The first step involves the synthesis of 3-ethyl-6-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then reacted with 2-methyl-5-nitroaniline to form 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenylamine. This intermediate is then reacted with 4-ethylbenzoyl chloride to form the final product.
Applications De Recherche Scientifique
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic properties. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that this compound has a cytotoxic effect on cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
Formule moléculaire |
C21H21N5OS |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-ethyl-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-4-14-7-10-15(11-8-14)19(27)22-17-12-16(9-6-13(17)3)20-25-26-18(5-2)23-24-21(26)28-20/h6-12H,4-5H2,1-3H3,(H,22,27) |
Clé InChI |
PNPHXCLJDZSGGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)

![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)